4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran
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Overview
Description
4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran: is a chemical compound with the molecular formula C11H19NO6S and a molecular weight of 293.33666 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring, a carboxylic acid group, a sulfone group, and a carbamate group . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the formation of the tetrahydrothiopyran ring through a cyclization reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction.
Introduction of the Sulfone Group: The sulfone group is introduced through an oxidation reaction.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides.
Reduction Products: Alcohols.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and signaling pathways .
Comparison with Similar Compounds
- 4-N-FMOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran
- 4-N-Boc-amino-4-carboxy-1,1-dioxo-tetrahydrothiopyran
Comparison: 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDODYCDAMCKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361472 |
Source
|
Record name | ST50307437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369402-94-8 |
Source
|
Record name | ST50307437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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